3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide
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Overview
Description
“3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield . This is conducive to the construction of complex benzofuran ring systems .Scientific Research Applications
Antimicrobial and Anti-inflammatory Properties
Research on new benzofuran carboxamide derivatives, including 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide, has demonstrated significant antimicrobial and anti-inflammatory activities. These compounds were synthesized and evaluated for their in vitro activities, showcasing their potential as bioactive chemical entities with medical significance (Lavanya, Sribalan, & Padmini, 2017).
Neuroprotective and Antioxidant Effects
A study focused on the synthesis of novel benzofuran-2-carboxamide derivatives to evaluate their neuroprotective and antioxidant activities. These derivatives demonstrated considerable protection against NMDA-induced excitotoxic neuronal cell damage, with some compounds showing potent neuroprotective actions and antioxidative effects. This research suggests the potential therapeutic application of these compounds in neurological disorders (Cho et al., 2015).
Synthetic Methodologies
The development of efficient synthetic methodologies for benzofuran-2-carboxamide derivatives has been a subject of interest. A microwave-assisted multicomponent protocol has been developed, allowing for the rapid synthesis of these compounds. This method is valuable for drug-discovery campaigns, facilitating the identification of biologically active compounds (Vincetti et al., 2016).
Antihyperlipidemic Activity
Research has also explored the in vivo antihyperlipidemic activity of benzofuran-2-carboxamide derivatives. Some of these compounds have been tested in animal models for their lipid-lowering effects, demonstrating their potential as therapeutic agents in treating hyperlipidemia and related coronary heart diseases (Al-qirim et al., 2012).
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, including as anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . This suggests that “3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide” and other benzofuran derivatives may have promising future directions in medicinal chemistry and drug development .
Properties
IUPAC Name |
3-(3,3-diphenylpropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c25-24(28)23-22(18-13-7-8-14-20(18)29-23)26-21(27)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,19H,15H2,(H2,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWWPRLFYZMMKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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